2,3-Dichloro-4-isobutoxyphenylboronic acid 2,3-Dichloro-4-isobutoxyphenylboronic acid
Brand Name: Vulcanchem
CAS No.: 2096329-79-0
VCID: VC6930401
InChI: InChI=1S/C10H13BCl2O3/c1-6(2)5-16-8-4-3-7(11(14)15)9(12)10(8)13/h3-4,6,14-15H,5H2,1-2H3
SMILES: B(C1=C(C(=C(C=C1)OCC(C)C)Cl)Cl)(O)O
Molecular Formula: C10H13BCl2O3
Molecular Weight: 262.92

2,3-Dichloro-4-isobutoxyphenylboronic acid

CAS No.: 2096329-79-0

Cat. No.: VC6930401

Molecular Formula: C10H13BCl2O3

Molecular Weight: 262.92

* For research use only. Not for human or veterinary use.

2,3-Dichloro-4-isobutoxyphenylboronic acid - 2096329-79-0

Specification

CAS No. 2096329-79-0
Molecular Formula C10H13BCl2O3
Molecular Weight 262.92
IUPAC Name [2,3-dichloro-4-(2-methylpropoxy)phenyl]boronic acid
Standard InChI InChI=1S/C10H13BCl2O3/c1-6(2)5-16-8-4-3-7(11(14)15)9(12)10(8)13/h3-4,6,14-15H,5H2,1-2H3
Standard InChI Key DPYMREBBALMFOP-UHFFFAOYSA-N
SMILES B(C1=C(C(=C(C=C1)OCC(C)C)Cl)Cl)(O)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 2,3-dichloro-4-isobutoxyphenylboronic acid, reflecting the positions of the chlorine atoms (2 and 3), the isobutoxy group (4), and the boronic acid functional group (-B(OH)2_2) on the benzene ring . Its molecular formula is C10_{10}H13_{13}BCl2_2O3_3, with a molecular weight of 262.93 g/mol .

Table 1: Key Identifiers of 2,3-Dichloro-4-isobutoxyphenylboronic Acid

PropertyValueSource
CAS Registry Number2096329-79-0
Molecular FormulaC10_{10}H13_{13}BCl2_2O3_3
Molecular Weight262.93 g/mol
SMILES NotationB(C1=CC(=C(C(=C1Cl)Cl)OCC(C)C))O)O
InChI KeyDPYMREBBALMFOP-UHFFFAOYSA-N

Structural Analysis

The compound’s structure features a boronic acid group (-B(OH)2_2) at the para position relative to the isobutoxy group (-OCH2_2CH(CH3_3)2_2), with chlorine atoms occupying the ortho and meta positions. This substitution pattern enhances its reactivity in Suzuki-Miyaura couplings, where boronic acids act as nucleophilic partners . The steric bulk of the isobutoxy group may influence reaction kinetics and regioselectivity in cross-coupling applications .

Synthesis and Manufacturing

Table 2: Hypothetical Synthesis Parameters (Inferred from Analogous Compounds)

ParameterConditionSource
Starting Material2,3-Dichloro-4-isobutoxyiodobenzene
CatalystPd(dppf)Cl2_2
Solvent1,4-Dioxane
Temperature80–100°C

Industrial-Scale Production

Physicochemical Properties

Thermal and Solubility Characteristics

The compound is a solid at room temperature, requiring storage under an inert atmosphere at 2–8°C . Its solubility profile includes:

  • High solubility in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran).

  • Moderate solubility in ethyl acetate and toluene .

  • Low solubility in water due to the hydrophobic isobutoxy group.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic acid, this compound participates in palladium-catalyzed couplings with aryl halides to form biaryl structures. For example:
Ar-B(OH)2+Ar’-XPd catalystAr-Ar’+B(OH)3+HX\text{Ar-B(OH)}_2 + \text{Ar'-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{B(OH)}_3 + \text{HX}
The dichloro substituents enhance electrophilicity at the coupling site, while the isobutoxy group may stabilize intermediates via steric effects .

Pharmaceutical Intermediate

Though direct applications are undocumented, structurally similar boronic acids are intermediates in kinase inhibitors and proteasome blockers (e.g., bortezomib) . The chlorine atoms could facilitate further functionalization via nucleophilic aromatic substitution.

PrecautionRecommendationSource
Personal ProtectionGloves, eye protection
VentilationUse in fume hood
StorageInert atmosphere, 2–8°C
DisposalFollow local regulations

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